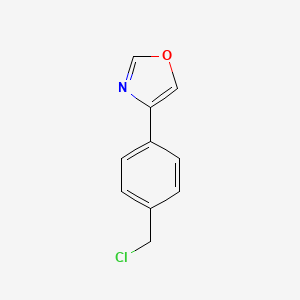

4-(4-(Chloromethyl)phenyl)oxazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8ClNO |

|---|---|

Molecular Weight |

193.63 g/mol |

IUPAC Name |

4-[4-(chloromethyl)phenyl]-1,3-oxazole |

InChI |

InChI=1S/C10H8ClNO/c11-5-8-1-3-9(4-2-8)10-6-13-7-12-10/h1-4,6-7H,5H2 |

InChI Key |

IIBJORSCERKTFS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCl)C2=COC=N2 |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 4 4 Chloromethyl Phenyl Oxazole

Precursor Synthesis and Starting Material Functionalization

The assembly of 4-(4-(chloromethyl)phenyl)oxazole relies on the availability of suitably functionalized precursors for both the phenyl and oxazole (B20620) moieties. The chloromethyl group is a key reactive handle, often introduced at a later stage to avoid interference with the oxazole ring formation conditions.

Phenyl Ring Derivatization Routes

The synthesis typically begins with a commercially available para-substituted benzene (B151609) derivative. A common precursor is 4-methylphenyl or a related compound which can be functionalized to introduce the necessary groups for oxazole synthesis and the eventual chloromethylation. For instance, a Friedel-Crafts reaction can be employed to introduce an acyl group, which is a common entry point for building the oxazole ring. nih.gov Alternatively, a starting material like 4-formylphenylboronic ester can be utilized, which already possesses a functional group amenable to oxazole synthesis. nih.govmdpi.com

The introduction of the chloromethyl group is often achieved by chlorination of a corresponding hydroxymethyl or methyl group on the phenyl ring. For example, 4-(4-(hydroxymethyl)phenyl)oxazole can be treated with a chlorinating agent like thionyl chloride or phosphorus oxychloride to yield the desired this compound. ijpsonline.com

Oxazole Ring Formation Strategies: Classical and Modern Approaches

The construction of the oxazole ring is the cornerstone of the synthesis. Several classical and modern methods have been developed and refined to achieve this transformation with high efficiency and regioselectivity.

The Bredereck reaction offers a straightforward method for synthesizing 2,4-disubstituted oxazoles by reacting α-haloketones with amides. ijpsonline.com This method is valued for its efficiency and economic viability. ijpsonline.com A key precursor for the synthesis of this compound via this route would be an α-haloketone derived from a 4-substituted acetophenone. For example, refluxing 4-methoxyphenacyl bromide with benzamide (B126) in chlorobenzene (B131634) has been used to synthesize 2,5-diaryloxazoles. biomedres.us A refinement of this method involves the use of α-hydroxyketones as starting materials. ijpsonline.com

Table 1: Examples of Bredereck Reaction Conditions

| Reactants | Catalyst/Reagent | Solvent | Conditions | Product | Reference |

| α-haloketone, amide | - | - | Reflux | 2,4-disubstituted oxazole | ijpsonline.com |

| 4-methoxyphenacyl bromide, benzamide | - | Chlorobenzene | Reflux | 2,5-diaryl-1,3-oxazole | biomedres.us |

| α-hydroxyketone | - | - | - | Oxazole derivative | ijpsonline.com |

The Van Leusen oxazole synthesis is a powerful one-step reaction for creating 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC) under basic conditions. ijpsonline.comwikipedia.orgorganic-chemistry.org This [3+2] cycloaddition proceeds through an oxazoline (B21484) intermediate which then eliminates p-toluenesulfinic acid to form the oxazole ring. nih.govmdpi.com To synthesize a 4-substituted oxazole like the target compound, a modification of the standard Van Leusen reaction would be necessary, potentially starting with a different isocyanide derivative or a different reaction pathway.

Microwave-assisted Van Leusen synthesis has emerged as a significant refinement, offering high yields, increased efficiency, and a broad substrate scope. nih.govmdpi.comnih.gov This technique often utilizes solvents like anhydrous methanol (B129727) and can significantly reduce reaction times. nih.govmdpi.com The use of ionic liquids as solvents in the Van Leusen reaction has also been explored, providing the advantage of being recyclable. nih.govmdpi.com

Table 2: Van Leusen Oxazole Synthesis Variants

| Aldehyde | Reagent | Base | Solvent | Conditions | Product | Reference |

| Substituted aldehyde | TosMIC | K₂CO₃ | Methanol | Reflux | 5-substituted oxazole | nih.gov |

| Aldehyde | TosMIC | - | Imidazolium ionic liquid | - | C5-substituted oxazole | nih.govmdpi.com |

| Aldehyde | TosMIC | - | Anhydrous methanol | Microwave | 5-aryl-1,3-oxazole | nih.govmdpi.com |

The Fischer oxazole synthesis, discovered by Emil Fischer in 1896, is a classic method for preparing 2,5-disubstituted oxazoles. ijpsonline.comwikipedia.org It involves the reaction of a cyanohydrin with an aromatic aldehyde in the presence of anhydrous hydrochloric acid in dry ether. ijpsonline.comwikipedia.orgcutm.ac.in The reaction proceeds through a dehydration mechanism under mild conditions. wikipedia.org While traditionally used for diaryloxazoles, recent modifications have expanded its scope. wikipedia.org

Related cyclodehydration methods often employ dehydrating agents like phosphorus oxychloride, phosphorus pentachloride, or sulfuric acid, though these can sometimes lead to lower yields. ijpsonline.com The use of polyphosphoric acid has been shown to improve yields in some cases. ijpsonline.com The mechanism involves protonation of an acylamino keto moiety, followed by cyclization and dehydration. ijpsonline.com

Table 3: Fischer Oxazole Synthesis and Related Methods

| Reactants | Catalyst/Reagent | Solvent | Key Features | Product | Reference |

| Cyanohydrin, Aromatic aldehyde | Anhydrous HCl | Dry Ether | Mild dehydration | 2,5-disubstituted oxazole | ijpsonline.comwikipedia.org |

| Acylamino ketone | POCl₃, PCl₅, or H₂SO₄ | - | Cyclodehydration, often low yield | 2,5-disubstituted oxazole | ijpsonline.com |

| Acylamino ketone | Polyphosphoric acid | - | Improved yield (50-60%) | 2,5-disubstituted oxazole | ijpsonline.com |

Cycloisomerization reactions provide a modern and versatile route to polysubstituted oxazoles. ijpsonline.com A common strategy involves the cycloisomerization of readily available propargylic amides. nih.gov This can be mediated by various catalysts, including silica (B1680970) gel, which offers a mild and efficient method. ijpsonline.comnih.gov

Metal-catalyzed cycloisomerizations are also prevalent. For example, Zn(OTf)₂ can catalyze a tandem cycloisomerization/allylic alkylation of N-(propargyl)arylamides and allylic alcohols to produce oxazole derivatives. acs.orgresearchgate.net In this reaction, the zinc catalyst acts as both a π-acid and a σ-acid. acs.org The reaction proceeds via a 5-exo-dig cyclization. researchgate.net

Table 4: Cycloisomerization Reactions for Oxazole Synthesis

| Starting Material | Catalyst/Reagent | Key Features | Product | Reference |

| Propargylic amide | Silica gel | Mild conditions, high efficiency | Polysubstituted oxazole | ijpsonline.comnih.gov |

| N-(propargyl)arylamide, Allylic alcohol | Zn(OTf)₂ | Tandem cycloisomerization/allylic alkylation | Allylic oxazole | acs.orgresearchgate.net |

Copper- and Palladium-Catalyzed Cyclization Approaches

The formation of the oxazole core is a critical step in the synthesis of this compound. Both copper and palladium catalysts have proven effective in mediating the cyclization reactions necessary to construct this heterocyclic system.

Copper-catalyzed methods often involve the reaction of diazoketones with amides. tandfonline.com For instance, copper(II) triflate has been utilized as a catalyst in the synthesis of 2,4-disubstituted oxazole derivatives from these precursors. tandfonline.com Another approach employs copper-catalyzed intramolecular cyclization of functionalized enamides, providing an efficient route to 2-phenyl-4,5-substituted oxazoles. nih.gov Additionally, a one-pot synthesis of 2,4,5-trisubstituted oxazoles has been developed using a nickel catalyst in a Suzuki-Miyaura coupling reaction between a carboxylic acid, an amino acid, and a boronic acid, showcasing the versatility of metal catalysis in this context. tandfonline.com

Palladium-catalyzed reactions have also been extensively explored. For example, the direct arylation of 4-aryl/alkyl oxazoles with aryl bromides can be achieved using a combination of a copper(I) iodide and a palladium-phosphine complex in the presence of a base. tandfonline.com This method offers a direct route to connect the phenyl and oxazole moieties. Furthermore, palladium catalysts are instrumental in cross-coupling reactions that form the phenyl-oxazole linkage, a key structural feature of the target molecule. researchgate.netwiley.com

| Catalyst System | Reactants | Product Type | Reference |

| Copper(II) triflate | Diazoketones, Amides | 2,4-disubstituted oxazoles | tandfonline.com |

| Copper catalyst | Functionalized enamides | 2-phenyl-4,5-substituted oxazoles | nih.gov |

| Nickel catalyst | Carboxylic acid, Amino acid, Boronic acid | 2,4,5-trisubstituted oxazoles | tandfonline.com |

| CuI/Pd(PPh3) | 4-substituted oxazole, Aryl bromide | 4-aryl/alkyl oxazoles | tandfonline.com |

Introduction of the Chloromethyl Moiety: Specific Methodologies

The introduction of the chloromethyl group onto the phenyl ring is a crucial functionalization step. This can be accomplished through several methods, primarily involving the halogenation of a methyl group or the chlorination of a hydroxymethyl precursor.

Direct halogenation of a methyl group on the phenyl ring is a common strategy. This typically involves radical halogenation using reagents like N-chlorosuccinimide (NCS) in the presence of a radical initiator. For example, the synthesis of [3-(4-Methylphenyl)isoxazol-5-yl]methanol involved the use of N-chlorosuccinimide. researchgate.net This method allows for the direct conversion of a readily available methyl group to the desired chloromethyl functionality.

An alternative and often milder approach is the chlorination of a hydroxymethyl group. This method first requires the synthesis of the corresponding alcohol, (4-(oxazol-4-yl)phenyl)methanol (B15365527). This precursor can be prepared through various synthetic routes. bldpharm.combldpharm.com Subsequently, the hydroxyl group can be converted to a chloride using standard chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). This two-step process, while longer, can offer better control and selectivity, avoiding potential side reactions associated with radical halogenation. The synthesis of 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole (B157745) has been achieved using chloroacetylchloride. rsc.org

Convergent and Divergent Synthetic Approaches

In contrast, a divergent synthesis would start from a common intermediate that is later elaborated to introduce the desired functionalities. researchgate.net For example, one could start with 4-(p-tolyl)oxazole (B1612846) and then introduce the chloromethyl group via halogenation of the methyl group. Alternatively, one could begin with (4-(oxazol-4-yl)phenyl)methanol and then chlorinate the hydroxyl group. This strategy is often useful for creating a library of related compounds from a single precursor.

Catalytic Aspects in the Synthesis of the Compound

Catalysis, particularly using transition metals, plays a pivotal role in the efficient synthesis of this compound and its precursors. tandfonline.comresearchgate.net

The formation of the bond between the phenyl and oxazole rings is frequently achieved through metal-catalyzed cross-coupling reactions. wiley.comnih.gov Palladium-catalyzed reactions, such as the Suzuki, Stille, and Negishi couplings, are widely employed for this purpose. researchgate.net These reactions typically involve the coupling of an organometallic derivative of one ring system with a halogenated derivative of the other. For instance, a 4-bromooxazole (B40895) derivative can be coupled with a 4-(chloromethyl)phenylboronic acid in a Suzuki reaction. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. youtube.com Iron-catalyzed cross-coupling reactions have also emerged as a more sustainable alternative. nih.gov

| Cross-Coupling Reaction | Organometallic Reagent | Halide | Catalyst | Reference |

| Suzuki Coupling | Arylboronic acid | Aryl halide | Palladium | researchgate.net |

| Stille Coupling | Organostannane | Aryl halide | Palladium | researchgate.net |

| Negishi Coupling | Organozinc reagent | Aryl halide | Palladium | researchgate.net |

Catalyst Design for Selective Chloromethylation

The chloromethylation of aromatic compounds typically involves the reaction of the substrate with formaldehyde (B43269) (or a source thereof, such as paraformaldehyde or trioxane) and hydrogen chloride. scilit.com This reaction is generally catalyzed by a Lewis acid, which serves to generate the electrophilic species that attacks the aromatic ring. scilit.com The choice of catalyst is critical in controlling the reaction's efficiency and selectivity.

Lewis Acid Catalysts:

A variety of Lewis acids have been employed as catalysts for chloromethylation reactions. Common examples include zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and tin(IV) chloride (SnCl₄). scilit.comnih.gov The primary role of the Lewis acid is to activate the chloromethylating agent, facilitating the formation of a highly reactive electrophile, which is often depicted as a chloromethyl cation (ClCH₂⁺) or a related complex. nih.gov

For the selective chloromethylation of 4-phenyloxazole (B1581195), the catalyst must not only promote the reaction but also direct the substitution to the para-position of the phenyl ring. The oxazole ring itself is a deactivating group in electrophilic aromatic substitution, which can make the reaction challenging. However, the phenyl substituent is an activating group, directing incoming electrophiles to the ortho- and para-positions. The steric hindrance imposed by the oxazole moiety at the ortho-positions generally favors substitution at the para-position.

Influence of Catalyst on Selectivity:

The choice and concentration of the Lewis acid catalyst can significantly influence the regioselectivity of the chloromethylation reaction. While strong Lewis acids like AlCl₃ are highly active, they can sometimes lead to the formation of side products and reduced selectivity due to their high reactivity. Milder Lewis acids, such as ZnCl₂, are often preferred to achieve a better balance between reactivity and selectivity. scilit.com

Heterogeneous Catalysis:

To address some of the drawbacks associated with homogeneous Lewis acid catalysts, such as corrosion, difficult recovery, and environmental concerns, heterogeneous catalysts have been explored for chloromethylation reactions. scilit.com These solid acid catalysts can offer advantages in terms of easier separation from the reaction mixture and potential for reuse. Materials like zeolites and other solid acids can be designed with specific pore sizes and acid site distributions to enhance shape-selectivity, favoring the formation of the para-isomer. For example, in the context of xylene production, phosphorous-modified ZSM-5 zeolites have shown enhanced selectivity for the para-isomer due to the narrowing of pore openings and modification of acid sites. mdpi.com While not directly applied to the chloromethylation of 4-phenyloxazole in the available literature, this approach represents a promising strategy for achieving high para-selectivity.

Research Findings:

Detailed research findings specifically on the catalyst design for the selective chloromethylation of 4-phenyloxazole are limited in the public domain. However, based on the general principles of electrophilic aromatic substitution and catalyst function, a systematic approach to catalyst selection can be proposed. The following table outlines potential catalyst systems and the expected impact on the reaction, based on data from related aromatic chloromethylation reactions.

| Catalyst System | Expected Performance Characteristics |

| ZnCl₂ / HCl / Paraformaldehyde | Moderate reactivity with potentially good para-selectivity due to the milder nature of the Lewis acid, minimizing side reactions. |

| AlCl₃ / HCl / Paraformaldehyde | High reactivity, which may lead to faster reaction rates but potentially lower selectivity and the formation of undesired byproducts. |

| SnCl₄ / HCl / Paraformaldehyde | Good catalytic activity, with selectivity being dependent on reaction conditions such as temperature and solvent. |

| Modified Zeolites (e.g., P-ZSM-5) | Potentially high para-selectivity due to shape-selective catalysis within the zeolite pores. Lower reaction rates might be observed compared to strong Lewis acids. |

Further research would be necessary to optimize the catalyst and reaction conditions specifically for the synthesis of this compound to maximize the yield and selectivity for the desired para-isomer.

Mechanistic Investigations of Reactivity Profiles

Nucleophilic Substitution Reactions at the Chloromethyl Center

The chloromethyl group attached to the phenyl ring is a benzylic halide. Benzylic halides are unique in that they can undergo nucleophilic substitution through both unimolecular (SN1) and bimolecular (SN2) mechanisms. stackexchange.comquora.comaskiitians.com The preferred pathway is highly dependent on the reaction conditions and the electronic nature of substituents on the aromatic ring. stackexchange.comkhanacademy.org

SN1 and SN2 Pathways: Mechanistic Elucidation and Kinetic Studies

The reactivity of the benzylic carbon in 4-(4-(chloromethyl)phenyl)oxazole is a nuanced balance between factors that stabilize the intermediates and transition states of both SN1 and SN2 pathways.

SN1 Pathway : This two-step mechanism involves the initial, rate-determining formation of a benzylic carbocation, followed by rapid attack of the nucleophile. Benzylic carbocations are significantly stabilized by resonance, as the positive charge can be delocalized into the adjacent π-system of the benzene (B151609) ring. quora.comncert.nic.inlibretexts.org However, the reactivity is strongly influenced by substituents on the phenyl ring. The 4-oxazolyl group, containing electronegative nitrogen and oxygen atoms, generally acts as an electron-withdrawing group. komorowski.edu.pltandfonline.com This deactivating effect destabilizes the positive charge of the benzylic carbocation, making the SN1 pathway less favorable than it is for unsubstituted or electron-donating group-substituted benzyl (B1604629) chlorides. stackexchange.com

SN2 Pathway : This is a single-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time the leaving group departs. While benzylic systems are more sterically hindered than methyl halides, they still readily undergo SN2 reactions. ncert.nic.in The rate of SN2 reactions in benzylic systems is enhanced because the p-orbitals of the adjacent benzene ring can overlap with the p-orbital of the carbon atom undergoing substitution in the trigonal bipyramidal transition state, thereby stabilizing it. stackexchange.comaskiitians.comquora.com Given the electron-withdrawing nature of the para-oxazolyl substituent, which increases the electrophilicity of the benzylic carbon, the SN2 pathway is often competitive or even favored under appropriate conditions. stackexchange.com

Table 1: Factors Influencing SN1 vs. SN2 Pathways for this compound

| Factor | Favors SN1 Pathway | Favors SN2 Pathway | Rationale for this compound |

| Substrate Structure | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary | Benzylic halide can proceed via either route. askiitians.comquora.com |

| Carbocation Stability | Highly stable carbocation | Unstable carbocation | Benzylic carbocation is resonance-stabilized, but destabilized by the electron-withdrawing oxazolyl group. stackexchange.comkomorowski.edu.pl |

| Nucleophile | Weak nucleophiles (e.g., H₂O, ROH) | Strong nucleophiles (e.g., CN⁻, RS⁻, N₃⁻) | Reaction outcome is highly dependent on the chosen nucleophile. uci.edu |

| Solvent | Polar protic (e.g., water, ethanol) | Polar aprotic (e.g., acetone, DMF) | Protic solvents stabilize the carbocation intermediate and halide anion. spcmc.ac.incsbsju.edulibretexts.org |

| Leaving Group | Good leaving group (e.g., I⁻ > Br⁻ > Cl⁻) | Good leaving group | Chloride is a reasonably good leaving group. |

Electrophilic and Nucleophilic Reactivity of the Oxazole (B20620) Ring System

The reactivity of the aromatic portions of this compound is governed by the electronic properties of the interconnected phenyl and oxazole rings.

Electrophilic Aromatic Substitution Potential on the Phenyl and Oxazole Moieties

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. wikipedia.org The feasibility and regioselectivity of this reaction are controlled by the activating or deactivating nature of the substituents already present on the ring. libretexts.org

Phenyl Moiety : The phenyl ring is substituted with two groups: the chloromethyl group and the 4-oxazolyl group.

The chloromethyl group (-CH₂Cl) is weakly deactivating due to the inductive effect of the chlorine atom and is an ortho, para-director.

The oxazole ring , due to its electronegative heteroatoms, acts as an electron-withdrawing, deactivating group. komorowski.edu.pltandfonline.comresearchgate.net Such deactivating groups are typically meta-directors. libretexts.org Therefore, the phenyl ring in this compound is significantly deactivated towards electrophilic attack. Any substitution would be slow and the regiochemical outcome would be a complex result of the competing directing effects, though substitution ortho to the chloromethyl group (and meta to the oxazolyl group) might be expected.

Oxazole Moiety : The oxazole ring itself is considered an electron-deficient heterocycle. komorowski.edu.pl It has low aromatic character and is generally not reactive towards electrophiles unless there are strong electron-donating groups on the ring. tandfonline.compharmaguideline.com In the rare cases where electrophilic substitution does occur on an unsubstituted oxazole, the order of reactivity is C5 > C4 > C2. pharmaguideline.com

Table 3: Directing Effects for Electrophilic Aromatic Substitution

| Ring | Substituent | Electronic Effect | Directing Influence |

| Phenyl | -CH₂Cl | Weakly Deactivating (Inductive) | ortho, para |

| Phenyl | 4-Oxazolyl | Deactivating (Inductive/Resonance) | meta |

| Oxazole | Phenyl group at C4 | - | Substitution generally disfavored |

Reactions Involving Nitrogen and Oxygen Heteroatoms of the Oxazole Ring

The heteroatoms of the oxazole ring possess lone pairs of electrons and can act as nucleophiles or bases.

Nitrogen Heteroatom (N-3) : The nitrogen atom at position 3 is structurally analogous to the nitrogen in pyridine (B92270). tandfonline.com It is basic and represents the most likely site for attack by electrophiles such as protons or alkylating agents. pharmaguideline.com Protonation occurs readily in the presence of acid to form an oxazolium salt. pharmaguideline.comyoutube.com Similarly, N-alkylation can occur with alkyl halides to yield quaternary oxazolium salts. pharmaguideline.com

Oxygen Heteroatom (O-1) : The oxygen atom is analogous to the oxygen in furan (B31954). tandfonline.com Its lone pairs are more involved in the aromatic system, making it significantly less basic and nucleophilic than the nitrogen atom. Reactions directly involving the oxygen heteroatom are not common. While the diene-like character of the oxazole ring can lead to Diels-Alder reactions, this typically involves the C4-C5 double bond and the oxygen atom acting as part of the diene system, rather than direct nucleophilic attack on the oxygen itself. pharmaguideline.com

Radical Reactions and Other Advanced Transformations Involving the Chloromethyl Group

The chloromethyl group can also participate in reactions involving radical intermediates. The stability of the intermediate radical is a key factor driving these transformations.

The C-H bonds at a benzylic position are weaker than typical alkyl C-H bonds. This is because homolytic cleavage of a benzylic C-H bond leads to a benzylic radical, which is highly stabilized by resonance delocalization of the unpaired electron into the phenyl ring. libretexts.orgmasterorganicchemistry.com This inherent stability makes the benzylic position susceptible to radical reactions. libretexts.org

A prominent example of an advanced transformation utilizing a benzylic chloride is Atom Transfer Radical Polymerization (ATRP) . In this controlled polymerization technique, compounds like this compound can serve as initiators. tandfonline.comresearchgate.net The mechanism is initiated by a transition-metal complex (e.g., a Cu(I) or Mo(V) complex) which abstracts the chlorine atom from the chloromethyl group. tandfonline.comtandfonline.com This generates the resonance-stabilized benzylic radical and the oxidized metal complex (e.g., Cu(II)Cl). The benzylic radical then proceeds to add to a monomer (like styrene (B11656) or an acrylate) to begin the growth of a polymer chain. This process is reversible, allowing for the synthesis of polymers with well-defined molecular weights and low polydispersity. cmu.edu

Table 4: Potential Components for ATRP Initiated by this compound

| Component | Example | Role in Reaction |

| Initiator | This compound | Source of the initial radical species. |

| Catalyst | CuBr or MoCl₅ | Mediates the reversible abstraction of the halogen atom. tandfonline.comtandfonline.com |

| Ligand | Triphenylphosphine (PPh₃) or bipyridine (bpy) | Solubilizes and modulates the activity of the metal catalyst. |

| Monomer | Styrene, Butadiene, (Meth)acrylates | The building block of the resulting polymer. |

| Solvent | Toluene (B28343), Anisole | Provides a medium for the reaction. |

Cycloaddition Reactions Incorporating the Oxazole Moiety

While specific mechanistic studies detailing the cycloaddition reactions of this compound are not extensively documented in publicly available literature, its reactivity can be reliably inferred from the well-established behavior of analogous oxazole compounds. The oxazole ring system is known to participate in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions, where it typically functions as the diene component. researchgate.netlibretexts.org This reactivity provides a powerful method for the synthesis of highly substituted pyridine and furan derivatives. mdpi.org

The general mechanism for the Diels-Alder reaction is a concerted process where the 4 π-electrons of the diene (the oxazole) and the 2 π-electrons of the dienophile (an alkene or alkyne) reorganize in a single step through a cyclic transition state to form a new six-membered ring. libretexts.org The reactivity of the oxazole in these reactions is significantly influenced by the electronic nature of its substituents. Electron-donating groups on the oxazole ring enhance its character as an electron-rich diene, facilitating the reaction with electron-poor dienophiles. libretexts.org Conversely, strong electron-withdrawing groups on the oxazole can diminish its nucleophilicity and, in some cases, enable it to act as an electrophilic dienophile in inverse-electron-demand Diels-Alder reactions.

The this compound possesses a phenyl group at the 4-position, which can influence the diene character of the oxazole ring. The chloromethyl group (-CH₂Cl) on the phenyl ring is weakly electron-withdrawing. This suggests that while this compound would still be expected to function as a diene, its reactivity might be somewhat attenuated compared to oxazoles bearing electron-donating substituents.

A notable contrast is seen with 4-nitro-2-phenyloxazole, where the strongly electron-withdrawing nitro group renders the C(4)-C(5) double bond sufficiently electron-deficient to act as a dienophile in normal Diels-Alder reactions. rsc.org For instance, its reaction with 2,3-dimethylbuta-1,3-diene at 110°C leads to a dihydrobenzoxazole derivative in 71% yield. Given the much weaker electronic effect of the chloromethyl group, this compound is anticipated to maintain the traditional role of a diene.

Detailed research into the microwave-assisted Diels-Alder reactions of 2,4,5-trimethyloxazole (B1265906) with various dienophiles provides valuable insight into the expected products and yields for oxazole cycloadditions. These reactions proceed rapidly and often in high yield to produce substituted pyridines (from olefinic dienophiles) or furans (from acetylenic dienophiles). mdpi.org The formation of pyridines involves the initial formation of a bicyclic adduct, which then undergoes dehydration. The synthesis of furans proceeds through a similar adduct that subsequently eliminates acetonitrile (B52724) in a retro-Diels-Alder step. mdpi.org

The following tables summarize the findings from the reactions of 2,4,5-trimethyloxazole with different dienophiles, illustrating the typical outcomes of oxazole cycloadditions.

Table 1: Reaction of 2,4,5-Trimethyloxazole with Olefinic Dienophiles mdpi.org

| Dienophile | Product | Yield (%) |

| Maleic anhydride | 3,4-dicarboxy-2,5,6-trimethylpyridine anhydride | >90 |

| N-Phenylmaleimide | 3,4-dicarboxy-N-phenyl-2,5,6-trimethylpyridine imide | >90 |

| Dibenzoylethylene | 3,4-dibenzoyl-2,5,6-trimethylpyridine | 85 |

| Diethyl fumarate | No reaction | 0 |

Data derived from microwave-assisted synthesis studies.

Table 2: Reaction of 2,4,5-Trimethyloxazole with Acetylenic Dienophiles mdpi.org

| Dienophile | Product | Yield (%) |

| Dimethyl acetylenedicarboxylate | 3,4-dicarbomethoxy-2,5-dimethylfuran | 95 |

| Diethyl acetylenedicarboxylate | 3,4-dicarboethoxy-2,5-dimethylfuran | 94 |

| Ethyl propiolate | 3-carboethoxy-2,5-dimethylfuran | 80 |

Data derived from microwave-assisted synthesis studies.

Based on these analogous findings, it is projected that this compound would react with electron-deficient alkenes and alkynes to yield the corresponding pyridine and furan derivatives, respectively. The reaction would likely require thermal or microwave conditions, and the yields would be dependent on the reactivity of the specific dienophile employed. The chloromethyl group would be expected to remain intact during the cycloaddition, providing a handle for further synthetic transformations.

Applications in Advanced Organic Synthesis and Molecular Design

Construction of Complex Heterocyclic Systems and Fused Scaffolds

The inherent reactivity of the oxazole (B20620) moiety within 4-(4-(Chloromethyl)phenyl)oxazole makes it a valuable component in the synthesis of more elaborate heterocyclic structures. Oxazoles are known to participate in reactions that lead to the formation of larger, more complex polycyclic and fused ring systems. nsf.govdoaj.org

The oxazole ring can act as a diene or dienophile in cycloaddition reactions, a common strategy for constructing polycyclic frameworks. For instance, ene reactions of pre-aromatic heterocycles like 4-methylidene oxazolines provide a pathway to functionalize the core structure divergently, leading to substituted oxazoles that can be precursors to polycyclic systems. nsf.gov While specific examples starting directly from this compound are not extensively documented, the general reactivity of the oxazole ring suggests its potential use in intramolecular Diels-Alder reactions. By first derivatizing the chloromethyl group with a dienophile-containing moiety, a subsequent intramolecular cycloaddition could yield complex bridged architectures. Similarly, ruthenium-catalyzed enyne metathesis is a known method for creating eight-membered rings from precursors connected to aromatic systems, a strategy that could potentially be adapted. organic-chemistry.org

Spiro-compounds, which contain two rings sharing a single atom, are prevalent in many natural products and pharmacologically active agents. nih.govgoogle.com The synthesis of spirooxindoles, for example, can be achieved through multi-component reactions involving an azomethine ylide generated in situ, which then undergoes a [3+2] cycloaddition with a suitable dipolarophile. nih.gov The this compound scaffold could be functionalized to act as or be incorporated into either the ylide or the dipolarophile component, paving the way for novel spiro-heterocycles. nih.govnih.gov

Fused ring systems can also be accessed from oxazole precursors. The synthesis of fused pyridines, for example, has been accomplished through sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes. organic-chemistry.org By analogy, the oxazole ring of this compound could potentially undergo annulation reactions with appropriate reagents to build fused heterocyclic systems, such as oxazolo-pyridines or other related structures.

Synthesis of Functional Molecules via Derivatization of the Chloromethyl Group

The chloromethyl group on the phenyl ring is a highly reactive electrophilic site, analogous to a benzyl (B1604629) halide. This feature allows for straightforward modification through nucleophilic substitution reactions, enabling the introduction of a wide variety of functional groups. smolecule.com

The chlorine atom of this compound can be readily displaced by various nitrogen-based nucleophiles. smolecule.comrsc.org This provides a direct route to synthesize amines, azides, and other nitrogen-containing derivatives, which are key components in a vast number of biologically active molecules. masterorganicchemistry.comrsc.org

For example, reaction with primary or secondary amines would yield the corresponding N-substituted aminomethyl derivatives. A similar reaction with sodium azide (B81097) (NaN₃) would produce the corresponding azidomethyl compound, a versatile intermediate that can be further transformed, for instance, into primary amines by reduction or into triazoles via cycloaddition reactions. nih.gov The reaction of similar 5-(chloromethyl)-1,3,4-oxadiazole derivatives with piperazine (B1678402) has been shown to proceed in good yields. nih.gov

Table 1: Examples of Nitrogen-Containing Functionalization Reactions

| Nucleophile | Reagent Example | Product Type | Potential Application |

|---|---|---|---|

| Amine | Piperazine | 4-((4-(Oxazol-4-yl)phenyl)methyl)piperazine | Scaffold for medicinal chemistry |

| Azide | Sodium Azide (NaN₃) | 4-(4-(Azidomethyl)phenyl)oxazole | Precursor for triazoles, amines |

Detailed studies on related 5-(chloromethyl)-3-(p-substituted-phenyl)-1,2,4-oxadiazoles have demonstrated their reaction with potassium cyanide (KCN) to form the corresponding acetonitrile (B52724) derivatives. beilstein-journals.orgnih.gov This transformation highlights the utility of the chloromethyl group in forming new carbon-nitrogen bonds and extending the carbon chain. beilstein-journals.org

The chloromethyl group is an excellent electrophile for forming C-O bonds. Nucleophilic substitution with hydroxide (B78521), alkoxides, or carboxylates allows for the synthesis of alcohols, ethers, and esters, respectively. nih.gov

Alcohols: Hydrolysis of the chloromethyl group, for instance by reaction with sodium hydroxide in an appropriate solvent, would yield the corresponding alcohol, [4-(4-(hydroxymethyl)phenyl)]oxazole. This alcohol can serve as a precursor for further functionalization. chemicalbook.comchalmers.senih.gov

Ethers: The Williamson ether synthesis provides a classic and efficient method for preparing ethers from this substrate. masterorganicchemistry.com Reacting this compound with an alcohol in the presence of a base, or with a pre-formed alkoxide, results in the formation of an ether linkage. organic-chemistry.org This reaction is broadly applicable to a wide range of alcohols, including simple alkanols and more complex polyols.

Esters: Esters can be synthesized by reacting the chloromethyl compound with a carboxylate salt (e.g., sodium acetate). This reaction provides a direct route to ester derivatives, which are common functionalities in drug molecules and prodrugs. mdpi.com

Table 2: Synthesis of Oxygen-Containing Derivatives

| Reagent | Reaction Type | Product Class |

|---|---|---|

| Sodium Hydroxide (NaOH) | Hydrolysis | Alcohol |

| Sodium Ethoxide (NaOEt) | Williamson Ether Synthesis | Ether |

The chloromethyl group facilitates several types of carbon-carbon bond-forming reactions, significantly enhancing the synthetic utility of the this compound scaffold.

One straightforward strategy involves reaction with carbon nucleophiles. For example, as demonstrated with related oxadiazole compounds, reaction with potassium cyanide yields an acetonitrile derivative, which introduces a new C-C bond and a versatile nitrile functional group. beilstein-journals.orgnih.gov

Furthermore, the chloromethyl group can be a precursor for organometallic reagents suitable for cross-coupling reactions. Conversion to the corresponding Grignard reagent (via magnesium metal) or an organozinc species would allow it to participate as a nucleophile in palladium-catalyzed couplings like the Negishi or Kumada coupling. nih.gov Alternatively, transformation into a boronic ester would enable its use in the widely applied Suzuki-Miyaura cross-coupling reaction. nih.gov

The chloromethyl group can also act as the electrophilic partner in certain cross-coupling reactions. For instance, palladium-catalyzed cross-coupling of haloazoles with carbon nucleophiles like phenylsulfonylacetonitrile has been reported, demonstrating a method for C-C bond formation on heterocyclic systems. elsevierpure.com While this example involves a halogen on the azole ring itself, similar principles can apply to the benzylic chloride, allowing for the coupling of various organometallic reagents to the benzylic carbon.

Role as a Versatile Synthetic Building Block in Precursor Synthesis

The compound this compound serves as a pivotal intermediate in the synthesis of more elaborate molecular architectures. The presence of the chloromethyl group provides a reactive handle for a variety of chemical transformations, allowing for its incorporation into larger and more complex structures. This reactivity is fundamental to its application in both chemical library synthesis and the preparation of precursors for material science.

The oxazole ring is a recognized scaffold in drug discovery, and its derivatives have shown a wide array of biological activities. nih.govnih.gov The ability to readily modify the this compound structure makes it an ideal starting point for generating diverse chemical libraries for high-throughput screening. The chloromethyl group can be displaced by a variety of nucleophiles, enabling the introduction of different functional groups and the creation of a multitude of analogs. This approach is crucial in the early stages of drug discovery for identifying lead compounds. researchgate.net For instance, the synthesis of various substituted oxazoles often begins with a core structure that can be systematically altered. nih.govnih.gov The development of one-pot synthesis procedures for oxazole derivatives further highlights the efficiency of using such building blocks. nih.gov

Table 1: Examples of Oxazole-Based Scaffolds in Medicinal Chemistry

| Scaffold Type | Therapeutic Target/Application | Reference |

| 1,2,4-Oxadiazole Derivatives | Anticancer (EGFR, BRAFV600E inhibitors) | frontiersin.org |

| 5-Substituted Oxazoles | Antinematodal | nih.gov |

| Oxazole-Peptide Hybrids | Peptidomimetics, Anticancer | researchgate.net |

| Fused Heterobenzoxazoles | Luminescent Dyes | nih.gov |

This table is for illustrative purposes and showcases the diversity of applications for oxazole-containing compounds, highlighting the importance of versatile building blocks like this compound in generating such libraries.

The field of material science also benefits from the synthetic utility of this compound. The structural rigidity and potential for extended conjugation offered by the phenyl-oxazole system are desirable features for the design of organic electronic materials. The chloromethyl group facilitates the incorporation of this moiety into larger polymeric or molecular structures intended for applications in areas such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). For example, 1,3,4-oxadiazole (B1194373) derivatives, which share structural similarities, are known for their excellent thermal stability, oxidation resistance, and fluorescence properties, making them suitable for electroluminescent devices. researchgate.net The synthesis of linear phenyloxazoles has been explored for the creation of novel luminescent dyes. nih.gov The ability to synthesize precursors for such materials often relies on the strategic functionalization of building blocks like this compound.

Development of Novel Reaction Methodologies Utilizing the Compound

The reactivity of this compound has not only been exploited for the synthesis of target molecules but has also spurred the development of new synthetic methods. The presence of multiple reactive sites—the chloromethyl group and the oxazole ring itself—allows for the exploration of chemoselective transformations. researchgate.net For example, methodologies have been developed for the selective substitution of the C-Cl bond in similar chloromethyl-containing heterocyclic compounds. researchgate.net

Furthermore, the synthesis of the oxazole ring itself has been the subject of extensive research, with methods like the van Leusen oxazole synthesis being prominent. nih.gov The development of modified protocols, such as substrate-modified van Leusen reactions, demonstrates the ongoing efforts to create more efficient and environmentally friendly synthetic routes to oxazole-containing compounds. nih.gov These advancements in reaction methodologies, often utilizing versatile building blocks, are critical for expanding the toolbox of synthetic chemists and enabling the construction of increasingly complex and functional molecules. The development of one-pot syntheses for 3,5-disubstituted-1,2,4-oxadiazoles from corresponding amidoximes and carboxylic acids is another example of methodological advancement in this area. nih.gov

Computational and Theoretical Chemistry Studies

Electronic Structure and Molecular Orbital Analysis

Theoretical studies on related heterocyclic compounds often involve the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comnih.gov

HOMO-LUMO Gaps and Reactivity Predictions

The energy difference between the HOMO and LUMO orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. irjweb.com A smaller gap generally suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. nih.gov For oxazole (B20620) derivatives, DFT calculations are a common method to determine these energy levels. irjweb.com For instance, a DFT study on a different oxazole derivative using the B3LYP method calculated a HOMO-LUMO energy gap of 4.8435 eV, indicating high reactivity. irjweb.com Without a similar study on 4-(4-(chloromethyl)phenyl)oxazole, its specific HOMO-LUMO gap and the resulting reactivity predictions remain speculative.

Charge Distribution and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution within a molecule. They are used to predict how a molecule will interact with other charged species, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. acu.edu.in In typical MEP maps, red areas signify regions of high electron density, while blue areas indicate electron deficiency. acu.edu.in For a molecule like this compound, an MEP map would likely show high electron density around the oxygen and nitrogen atoms of the oxazole ring, making them potential sites for electrophilic attack. The chloromethyl group, conversely, would be an electrophilic site. However, without specific calculations, a precise map and quantitative charge distribution cannot be provided.

Reaction Pathway Energetics and Transition State Characterization

Computational modeling is instrumental in mapping out the energetics of chemical reactions, including the identification of transition states and intermediates.

Computational Modeling of Nucleophilic Substitution Pathways

The chloromethyl group attached to the phenyl ring is a prime site for nucleophilic substitution reactions. Theoretical studies can model these reaction pathways, for example, a concerted SN2-like mechanism. nih.gov Such models calculate the activation energy required for the reaction to proceed, providing insight into reaction kinetics. A computational analysis would be necessary to determine the precise energy barriers for various nucleophiles reacting with this compound, but such specific data is not currently available.

Density Functional Theory (DFT) Calculations for Ring Reactivity

DFT calculations are also employed to understand the reactivity of the oxazole ring itself. irjweb.com These calculations can help predict whether the ring is likely to undergo electrophilic or nucleophilic attack and at which positions. The electronic properties of the substituents—in this case, the 4-(chloromethyl)phenyl group—would significantly influence the ring's reactivity. While general principles of heterocyclic chemistry apply, specific DFT calculations for this compound are needed for an accurate assessment.

Spectroscopic Parameter Predictions for Mechanistic Support

Computational chemistry offers a powerful lens for predicting the spectroscopic characteristics of molecules, providing valuable insights that can support mechanistic studies. While specific theoretical spectroscopic data for this compound is not extensively documented in publicly available research, a detailed computational analysis of a structurally analogous compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, provides a strong predictive model for the vibrational properties of similar phenyl-oxazole frameworks. ajchem-a.com This analysis, utilizing Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set, allows for the prediction of infrared (IR) vibrational frequencies, which are fundamental in understanding molecular structure and bonding. ajchem-a.comkbhgroup.innahrainuniv.edu.iq

The theoretical vibrational spectrum yields a wealth of information. For instance, the stretching vibrations of the aromatic C-H bonds are typically predicted to occur in the 3100-3000 cm⁻¹ region. ajchem-a.comscielo.org.za Specifically, for the analogue 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, these vibrations were calculated to be in the 3085-3045 cm⁻¹ range. ajchem-a.com Such predictions are crucial for interpreting experimental IR spectra and confirming the integrity of the phenyl and oxazole ring systems during chemical transformations.

Furthermore, computational methods can precisely predict the frequencies of other key functional groups. The in-plane bending vibrations of the C-H bonds in the aromatic rings and the various stretching and bending modes of the oxazole ring itself can be calculated. ajchem-a.com These predicted values serve as a benchmark for experimental observations, helping to elucidate the electronic and steric effects of substituents on the molecular framework.

Below is a table of selected predicted vibrational frequencies for the analogue 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, which can be considered representative for a phenyl-oxazole structure. ajchem-a.com

Table 1: Predicted FT-IR Vibrational Frequencies for a Phenyl-Oxadiazole Analogue

| Assignment | Calculated Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretching | 3055 |

| C-H In-plane Bending | 1465 |

| C-H In-plane Bending | 1420 |

| C-H In-plane Bending | 1281 |

| C-H In-plane Bending | 1156 |

| C-H In-plane Bending | 1076 |

| C-H In-plane Bending | 1006 |

Data derived from a DFT/B3LYP/6-311++G(d,p) study on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole. ajchem-a.com

These theoretically derived spectroscopic parameters are invaluable for several reasons. They can aid in the identification of reaction intermediates, support the elucidation of reaction mechanisms by tracking changes in vibrational modes, and help to confirm the structure of newly synthesized compounds. The close agreement often found between predicted and experimental spectra underscores the power of computational chemistry in modern chemical research. ajchem-a.comresearchgate.net

Advanced Analytical and Spectroscopic Methodologies in Research Characterization

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive confirmation of a synthesized compound and for monitoring the progress of a chemical reaction. Unlike standard mass spectrometry, HRMS provides the exact mass of a molecule with a high degree of accuracy, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of the target molecule, distinguishing it from other potential compounds with the same nominal mass.

In the synthesis of 4-(4-(chloromethyl)phenyl)oxazole, HRMS would be employed to confirm the successful formation of the product. By comparing the experimentally measured mass to the calculated theoretical mass, researchers can verify the presence of the desired compound. For instance, the theoretical monoisotopic mass of this compound (C₁₀H₈ClNO) is 193.0294 g/mol . An HRMS analysis yielding a mass measurement very close to this value would provide strong evidence for its formation.

Furthermore, HRMS coupled with a liquid chromatography system (LC-HRMS) can be used to monitor the reaction in real-time or by analyzing aliquots taken at different time points. This allows for the identification of reactants, intermediates, and byproducts, providing a detailed picture of the reaction pathway and helping to optimize reaction conditions.

Below is a representative data table illustrating the kind of information obtained from an HRMS analysis of a closely related oxazole (B20620) compound, which demonstrates the power of this technique.

Table 1: Illustrative HRMS Data for an Oxazole Analog

| Compound Name | Molecular Formula | Calculated Mass (m/z) | Measured Mass (m/z) | Mass Error (ppm) |

|---|

This table is illustrative and based on data for a related compound to demonstrate the principles of HRMS.

Multidimensional Nuclear Magnetic Resonance Spectroscopy for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. While one-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the chemical environment of the nuclei, multidimensional (2D) NMR techniques are essential for piecing together the complete molecular structure of a novel compound like this compound.

¹H and ¹³C NMR: The ¹H NMR spectrum would reveal the number of different types of protons and their connectivity through spin-spin coupling. The ¹³C NMR spectrum would show the number of unique carbon atoms in the molecule.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the aromatic protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the signals in the ¹³C NMR spectrum based on the assignments of the attached protons from the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for connecting the different fragments of the molecule, for example, by showing a correlation from the chloromethyl protons to the carbons of the phenyl ring and the oxazole ring.

The following tables illustrate the expected NMR data and correlations for this compound, which are critical for its unambiguous structural assignment.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-2 (oxazole) | ~8.0 | - |

| H-5 (oxazole) | ~7.5 | - |

| Aromatic H | ~7.4-7.8 | - |

| -CH₂Cl | ~4.6 | ~45 |

| C-2 (oxazole) | - | ~160 |

| C-4 (oxazole) | - | ~135 |

| C-5 (oxazole) | - | ~125 |

| Aromatic C | - | ~126-138 |

| C (ipso-phenyl) | - | ~127 |

These are predicted values based on known data for similar structures and serve as an illustrative guide.

Table 3: Expected 2D NMR Correlations for Structural Elucidation of this compound

| Proton (¹H) | COSY Correlations (with ¹H) | HSQC Correlations (with ¹³C) | HMBC Correlations (with ¹³C) |

|---|---|---|---|

| H-2 (oxazole) | - | C-2 | C-4, C-5, C(ipso-phenyl) |

| H-5 (oxazole) | - | C-5 | C-2, C-4, C(para-phenyl) |

| Aromatic H (ortho to oxazole) | Aromatic H (meta to oxazole) | Corresponding Aromatic C | C(ipso-phenyl), other Aromatic C |

This table illustrates the expected correlations that would confirm the molecular structure.

Chromatographic Techniques for Reaction Purity Assessment and Isolation

Chromatographic techniques are fundamental for both the analysis of reaction mixtures and the purification of the final product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for separating, identifying, and quantifying components in a mixture. For this compound, a reversed-phase HPLC method would typically be developed. In this method, the compound is passed through a column with a nonpolar stationary phase, and a polar mobile phase is used for elution. By monitoring the eluent with a UV detector, a chromatogram is produced where each peak corresponds to a different component in the mixture.

The purity of a sample of this compound can be determined by the relative area of its peak in the chromatogram. HPLC is also used to track the progress of a reaction by analyzing the disappearance of starting materials and the appearance of the product over time. For isolation, preparative HPLC can be used to separate the desired product from unreacted starting materials and byproducts.

Gas Chromatography (GC): Depending on the volatility and thermal stability of this compound, GC could also be a suitable analytical technique. In GC, the sample is vaporized and passed through a column with a stationary phase. The separation is based on the differential partitioning of the components between the mobile gas phase and the stationary phase. GC is often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components.

The following table provides an example of how HPLC data would be presented to assess the purity of a synthesized batch of the target compound.

Table 4: Representative HPLC Purity Analysis of a this compound Sample

| Peak No. | Retention Time (min) | Area (%) | Identity |

|---|---|---|---|

| 1 | 2.5 | 1.2 | Starting Material A |

| 2 | 3.8 | 0.8 | Starting Material B |

| 3 | 5.2 | 97.5 | This compound |

This table is a hypothetical representation of an HPLC purity analysis.

In-situ Monitoring of Reaction Progress using Spectroscopic Methods

In-situ spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, without the need to remove samples from the reaction vessel. This provides a continuous stream of data on the concentrations of reactants, intermediates, and products, offering deep insights into the reaction kinetics and mechanism.

Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ FTIR is a powerful technique for monitoring reactions involving changes in functional groups. By inserting a probe directly into the reaction mixture, the IR spectrum can be recorded at regular intervals. For the synthesis of this compound, key vibrational modes can be tracked to follow the reaction progress. For example, the disappearance of the characteristic stretches of the starting materials and the appearance of new bands corresponding to the oxazole ring and other functional groups in the product can be monitored.

This real-time data is invaluable for determining the optimal reaction time, identifying the rate-determining step, and detecting the formation of any transient intermediates.

Table 5: Characteristic IR Absorptions for In-situ Monitoring of this compound Synthesis

| Functional Group | Characteristic Absorption (cm⁻¹) | Change During Reaction |

|---|---|---|

| Starting Material Carbonyl (e.g., amide) | ~1680 | Decrease |

| Starting Material C-OH | ~3300 (broad) | Decrease |

| Oxazole Ring C=N Stretch | ~1650 | Increase |

| Oxazole Ring C-O-C Stretch | ~1100 | Increase |

This table provides an illustrative example of the key IR bands that would be monitored during the synthesis.

Future Research Directions and Emerging Paradigms

Development of Sustainable and Green Synthetic Routes

The development of environmentally friendly methods for synthesizing oxazole (B20620) derivatives is a key area of future research. ijpsonline.comresearchgate.net Traditional methods often involve hazardous reagents and solvents, leading to significant chemical waste. ijpsonline.com To address this, scientists are exploring "green" synthetic approaches that prioritize sustainability. ijpsonline.comresearchgate.net

Key areas of focus in green synthesis include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields, often with less solvent usage compared to conventional heating methods. nih.govmdpi.com Microwave irradiation has been successfully used to synthesize various oxazole derivatives, demonstrating its potential for cleaner and more efficient production. nih.govmdpi.commdpi.com

Ultrasound-mediated synthesis: Similar to microwave technology, ultrasound can enhance reaction rates and yields. mdpi.comnih.gov This eco-friendly method is being explored for the synthesis of oxadiazole derivatives and holds promise for oxazole synthesis as well. mdpi.comnih.gov

One-pot synthesis: Combining multiple reaction steps into a single procedure, known as one-pot synthesis, improves efficiency by reducing the need for intermediate purification steps, which in turn minimizes solvent use and waste generation. tandfonline.commdpi.com

These green chemistry approaches not only aim to reduce the use and generation of hazardous substances but also often lead to increased reaction efficiency, higher product purity, and reduced energy consumption. ijpsonline.com

Exploration of Novel Catalytic Transformations

Catalysis is a cornerstone of modern organic synthesis, and the development of new catalytic systems is crucial for advancing the chemistry of 4-(4-(chloromethyl)phenyl)oxazole.

Future research in this area will likely focus on:

Metal-based catalysis:

Palladium: Palladium catalysts have been instrumental in cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. tandfonline.comorganic-chemistry.org Future work will likely involve developing more active and selective palladium catalysts for the functionalization of the oxazole ring. organic-chemistry.org

Copper: Copper catalysts have shown promise in the synthesis of oxazoles through oxidative cyclization and other transformations. tandfonline.comorganic-chemistry.orgnih.gov Their low cost and toxicity compared to other transition metals make them an attractive option for sustainable synthesis.

Gold: Gold catalysis has emerged as a powerful tool for the synthesis of oxazoles under mild conditions, often proceeding through unique mechanistic pathways. acs.orgresearchgate.net Further exploration of gold-catalyzed reactions could lead to novel methods for constructing and modifying the oxazole scaffold.

Silver: Silver catalysts have been utilized in the oxidative decarboxylation-cyclization of α-oxocarboxylates and isocyanides to form oxazoles. nih.govnih.gov

Organocatalysis: The use of small organic molecules as catalysts offers an alternative to metal-based systems, often with advantages in terms of cost, stability, and environmental impact.

Biocatalysis: Employing enzymes as catalysts provides a highly selective and environmentally benign approach to synthesis.

The table below summarizes some of the key catalytic systems being explored for oxazole synthesis.

| Catalyst Type | Metal/Compound | Application in Oxazole Synthesis | Key Advantages |

| Metal-based | Palladium | Cross-coupling reactions | High efficiency and selectivity |

| Copper | Oxidative cyclization | Low cost and toxicity | |

| Gold | Cycloisomerization of propargylamides | Mild reaction conditions | |

| Silver | Oxidative decarboxylation-cyclization | Novel reaction pathways | |

| Organocatalysis | Small organic molecules | Various transformations | Metal-free, often lower cost |

| Biocatalysis | Enzymes | Selective synthesis | High selectivity, environmentally friendly |

Design of Advanced Molecules for Diverse Chemical Applications

The unique structure of this compound makes it a versatile starting material for the design of advanced molecules with a wide range of applications. nih.govsmolecule.com The reactive chloromethyl group allows for easy modification, while the oxazole ring serves as a stable and often biologically active core. nih.govsmolecule.com

Future research will likely focus on synthesizing derivatives with applications in:

Medicinal Chemistry: Oxazole derivatives have shown a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.govontosight.airesearchgate.net The ability to easily functionalize the chloromethyl group allows for the creation of large libraries of compounds for drug discovery screening. acs.org

Materials Science: The rigid and planar structure of the oxazole ring makes it an interesting component for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The development of novel oxazole-based materials could lead to more efficient and cost-effective electronic devices.

Agrochemicals: The biological activity of oxazole derivatives also extends to potential applications in agriculture as fungicides and herbicides. ontosight.aichemicalbook.com

The design of these advanced molecules will be guided by a deeper understanding of structure-activity relationships, aided by computational modeling and high-throughput screening.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with automated platforms and flow chemistry represents a paradigm shift in how molecules are made. acs.org These technologies offer numerous advantages over traditional batch processing, including improved safety, scalability, and efficiency. acs.org

For a versatile building block like this compound, flow chemistry offers the potential for:

On-demand synthesis: The ability to rapidly produce specific quantities of the compound or its derivatives as needed, without the need for large-scale storage. acs.org

Rapid reaction optimization: Automated systems can quickly screen a wide range of reaction conditions to identify the optimal parameters for a given transformation. acs.org

Access to novel reaction space: Flow reactors can operate at high pressures and temperatures, enabling reactions that are difficult or impossible to perform in traditional batch setups.

The development of fully automated continuous flow systems for the synthesis of oxazole derivatives is an active area of research and will undoubtedly play a significant role in the future of chemical manufacturing. acs.orgacs.org

Theoretical Predictions for New Reaction Discoveries and Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes. irjweb.comnih.gov In the context of this compound, theoretical predictions can be used to:

Design novel reactions: By modeling the transition states and intermediates of potential reactions, computational methods can help identify new and efficient synthetic routes.

Understand reaction mechanisms: Density Functional Theory (DFT) and other computational methods can provide detailed insights into the mechanisms of known reactions, allowing for their optimization and extension to new substrates. irjweb.com

Predict the properties of new molecules: Quantitative Structure-Activity Relationship (QSAR) models can be used to predict the biological activity or material properties of designed molecules, helping to prioritize synthetic targets. researchgate.netnih.gov

In silico screening: Virtual libraries of compounds can be screened computationally to identify promising candidates for a particular application, reducing the time and cost of experimental screening. nih.govnih.govmdpi.com

The synergy between theoretical predictions and experimental validation will be a powerful driver of innovation in the chemistry of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(4-(Chloromethyl)phenyl)oxazole, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via multi-step protocols. For example, acetyl glycine and 4-acetylbenzaldehyde undergo cyclization in acetic anhydride/sodium acetate to form intermediates like 4-(4-acetylbenzylidene)-2-methyloxazol-5(4H)-one. Subsequent chalcone formation with aromatic aldehydes (e.g., using NaOH catalysis) and cyclization with hydrazine hydrate yields target oxazole derivatives. Purity is confirmed via TLC monitoring and spectroscopic characterization (NMR, IR) . Alternative routes may involve chloromethylation of phenyloxazole precursors under reflux with glacial acetic acid and ethanol .

Q. How are key physicochemical properties (e.g., melting point, solubility) determined for this compound?

- Methodological Answer : Melting points are measured using differential scanning calorimetry (DSC) or capillary methods, with values typically falling between 67–98°C for structurally related chloromethyl-phenyl heterocycles . Solubility profiles are assessed in polar (e.g., DMSO, ethanol) and nonpolar solvents via gravimetric analysis. Characterization tools include elemental analysis (C, H, N), mass spectrometry, and X-ray crystallography for structural confirmation .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodological Answer : Antiparasitic activity (e.g., leishmanicidal or trypanocidal effects) is evaluated using promastigote cultures and MTT assays to quantify viability . For antibacterial screening, microdilution methods against Gram-positive/negative strains are employed, with MIC values calculated. Cytotoxicity is tested on mammalian cell lines (e.g., Vero cells) to establish selectivity indices .

Advanced Research Questions

Q. How can mechanistic studies identify the biological targets of this compound?

- Methodological Answer : Computational approaches (e.g., molecular docking with Leishmania major N-myristoyltransferase or Trypanosoma cruzi enzymes) predict binding affinities . Experimental validation includes enzyme inhibition assays (e.g., fluorometric monitoring of substrate conversion) and cellular thermal shift assays (CETSA) to confirm target engagement .

Q. What advanced analytical methods resolve purity challenges in complex synthetic mixtures?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV/Vis or MS detection optimizes separation of regioisomers or byproducts. For chloromethyl-containing intermediates, GC-MS monitors volatile degradation products. Purity thresholds (>95%) are validated via qNMR or LC-HRMS .

Q. How do structural modifications (e.g., substituent variation) influence bioactivity?

- Methodological Answer : Structure-activity relationship (SAR) studies systematically replace the chloromethyl group with bromo, trifluoromethyl, or alkoxy substituents. Bioactivity data are analyzed using multivariate regression to identify critical pharmacophores. For example, electron-withdrawing groups at the phenyl ring enhance antiparasitic potency .

Q. How does this compound compare to analogous heterocycles (e.g., thiazoles or imidazopyridines)?

- Methodological Answer : Comparative studies evaluate stability, bioavailability, and target selectivity. Thiazole analogs (e.g., 4-(4-chlorophenyl)thiazole) show lower metabolic stability in liver microsome assays but higher solubility. Imidazo[1,2-a]pyridines exhibit superior receptor affinity but synthetic complexity .

Q. What precautions are required for handling reactive intermediates during synthesis?

- Methodological Answer : The chloromethyl group is prone to hydrolysis; reactions must be conducted under anhydrous conditions (e.g., dry THF, inert atmosphere). Quenching excess reagents (e.g., PCl₅) requires careful addition to ice-cold water to prevent exothermic side reactions. Safety protocols include fume hood use and PPE (gloves, goggles) .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.